(2-methyl-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
(2-methyl-1H-benzimidazol-1-yl)acetic acid is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazole itself is formed by the fusion of benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids.
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions. The use of catalysts such as copper chloride (CuCl) and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) can enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (2-methyl-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as Lewis acids.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
(2-methyl-1H-benzimidazol-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Medicine: Benzimidazole derivatives, including this compound, have shown potential as antimicrobial, anticancer, and antiviral agents.
Mechanism of Action
The mechanism of action of (2-methyl-1H-benzimidazol-1-yl)acetic acid involves its interaction with biological macromolecules. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it can act as an inhibitor of certain enzymes involved in DNA replication and repair, thereby exhibiting antimicrobial and anticancer properties. The molecular targets and pathways involved include DNA polymerases, topoisomerases, and other essential enzymes .
Comparison with Similar Compounds
- 2-(1H-benzimidazol-1-yl)acetic acid
- 2-(2-methyl-1H-benzimidazol-1-yl)methylbenzoic acid
- 2-(1H-benzimidazol-2-yl)methylamino)acetic acid
Comparison: (2-methyl-1H-benzimidazol-1-yl)acetic acid is unique due to the presence of a methyl group at the 2-position of the benzimidazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGBDFGKVGSCGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352117 |
Source
|
Record name | (2-methyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40332-17-0 |
Source
|
Record name | (2-methyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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